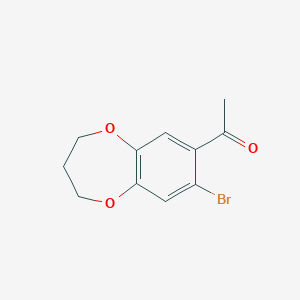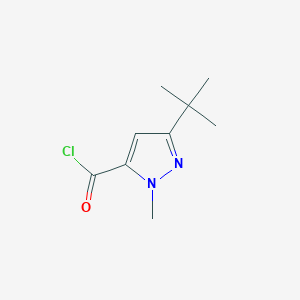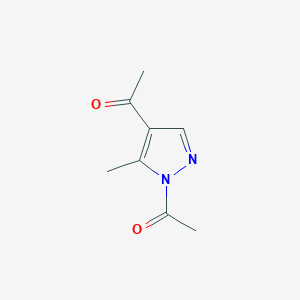
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one), also known as MPE, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In organic synthesis, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been used as a building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not fully understood. However, studies have suggested that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has anti-inflammatory effects and may have potential as a treatment for Alzheimer's disease. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have antioxidant properties and may help protect against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its relatively simple synthesis method. Additionally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) has been shown to have potential applications in various fields, making it a versatile compound for researchers. However, one limitation of using 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) in lab experiments is its limited availability. 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). One area of interest is the development of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one)-based compounds for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the anti-inflammatory and antioxidant effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one). Finally, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) may have potential applications in the development of OLEDs and other materials, and further research in this area is warranted.
Conclusion
In conclusion, 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its anti-inflammatory and antioxidant effects make it a promising candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of 1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) and to explore its potential applications in various fields.
Méthodes De Synthèse
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) can be synthesized using a variety of methods, including the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 5-methyl-1H-pyrazole-1-carboxylic acid hydrazide with ethyl chloroacetate in the presence of a base. The resulting product is then purified using column chromatography.
Propriétés
Numéro CAS |
175135-02-1 |
|---|---|
Nom du produit |
1,1'-(5-Methyl-1H-pyrazole-1,4-diyl)di(ethan-1-one) |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
1-(1-acetyl-5-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5-8(6(2)11)4-9-10(5)7(3)12/h4H,1-3H3 |
Clé InChI |
ZXZFTAQXRNWCEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(=O)C)C(=O)C |
SMILES canonique |
CC1=C(C=NN1C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






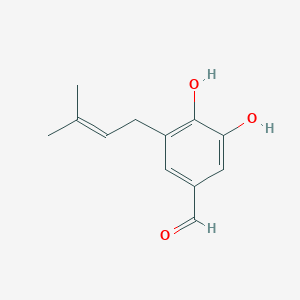

![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)

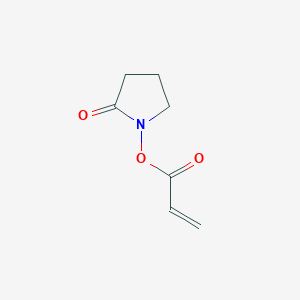
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
